(2R)-4-Cyclopentyl-2-methylbutanoic acid
Description
(2R)-4-Cyclopentyl-2-methylbutanoic acid is a chiral carboxylic acid characterized by a cyclopentyl substituent at the fourth carbon and a methyl branch at the second carbon of the butanoic acid backbone. The (2R)-stereochemistry confers asymmetry, which is critical for biological activity and physicochemical interactions. For example, compounds like (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid () and (2R,4S)-2-amino-4-hydroxy-4-phenylbutanoic acid () highlight the importance of stereochemistry and substituent effects in modulating properties such as solubility, stability, and bioactivity.
Properties
IUPAC Name |
(2R)-4-cyclopentyl-2-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-8(10(11)12)6-7-9-4-2-3-5-9/h8-9H,2-7H2,1H3,(H,11,12)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDOAEOIFFZJBT-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1CCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC1CCCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-4-Cyclopentyl-2-methylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with a suitable alkyl halide, followed by a series of reactions including reduction, oxidation, and esterification to introduce the butanoic acid moiety. The reaction conditions typically involve the use of strong bases, reducing agents, and oxidizing agents under controlled temperatures and pressures.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl ketones, while reduction could produce cyclopentyl alcohols.
Scientific Research Applications
(2R)-4-Cyclopentyl-2-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-4-Cyclopentyl-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The cyclopentyl group in (2R)-4-cyclopentyl-2-methylbutanoic acid influences lipophilicity and steric bulk compared to analogs with aromatic or aliphatic substituents:
*LogP values estimated using fragment-based methods due to lack of experimental data.
Key Observations:
- Cyclopentyl vs.
- Chiral Center Impact: The (2R) configuration aligns with analogs in and , where stereochemistry dictates receptor binding or enzymatic interactions. For example, the (2R,4S) configuration in ’s compound enhances its role as a bioactive amino acid derivative.
Lumping Strategy Considerations
’s lumping strategy groups compounds with similar structures into surrogate categories for simplified modeling. The target compound could be lumped with other branched carboxylic acids (e.g., methylbutanoic acids) in environmental or pharmacokinetic studies, though its cyclopentyl group may necessitate distinct treatment in reactivity assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
